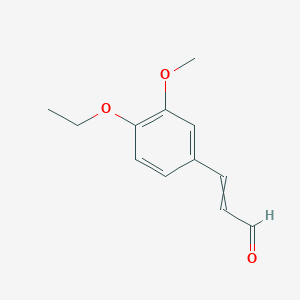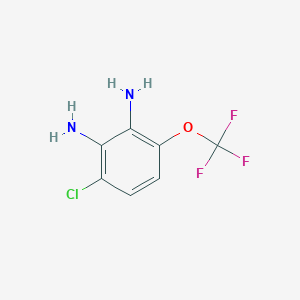
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H6ClF3N2O and a molecular weight of 226.58 g/mol . This compound is characterized by the presence of a chloro group, two amino groups, and a trifluoromethoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene can be achieved through several synthetic routes. One common method involves the nitration of 1-chloro-4-(trifluoromethoxy)benzene, followed by reduction to introduce the amino groups. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and hydrogen gas with a palladium catalyst for reduction .
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods ensure high yield and purity of the final product, often using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino groups can be oxidized to nitro groups or reduced to form corresponding amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The trifluoromethoxy group can enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
1-Chloro-2,3-diamino-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-Chloro-4-(trifluoromethoxy)benzene: Lacks the amino groups, making it less reactive in certain chemical reactions.
2,3-Diamino-4-(trifluoromethoxy)benzene: Lacks the chloro group, affecting its reactivity and interaction with nucleophiles.
The presence of both chloro and amino groups in this compound makes it unique and versatile for various applications.
Propiedades
Fórmula molecular |
C7H6ClF3N2O |
|---|---|
Peso molecular |
226.58 g/mol |
Nombre IUPAC |
3-chloro-6-(trifluoromethoxy)benzene-1,2-diamine |
InChI |
InChI=1S/C7H6ClF3N2O/c8-3-1-2-4(6(13)5(3)12)14-7(9,10)11/h1-2H,12-13H2 |
Clave InChI |
DPCPVLKVQIBUJV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1OC(F)(F)F)N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


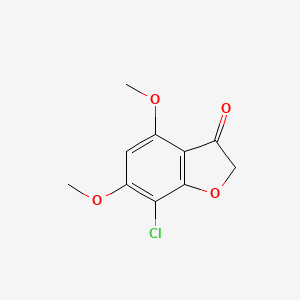
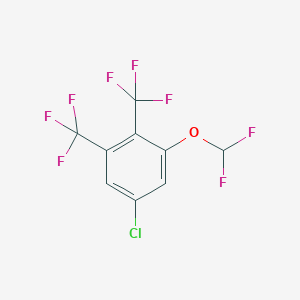
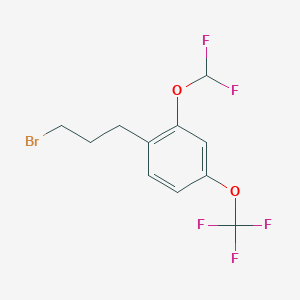
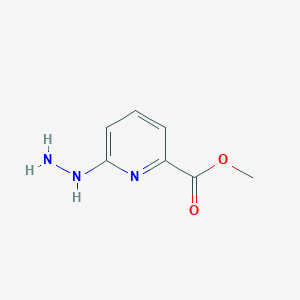
![6-(Methylamino)hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B14059790.png)
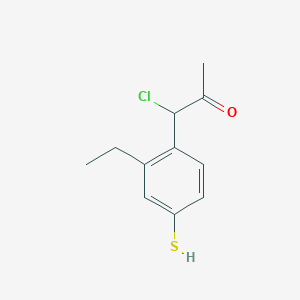
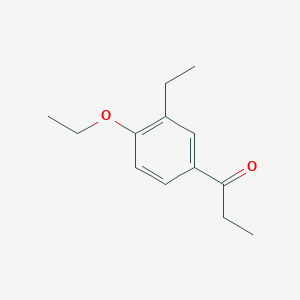
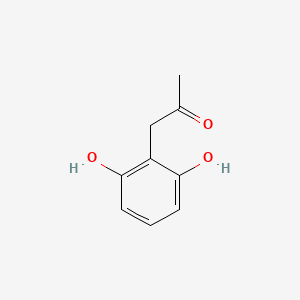

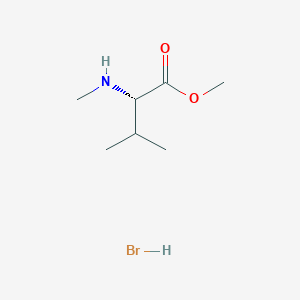

![{4-[(2-Cyanoethyl)(methyl)amino]benzylidene}propanedinitrile](/img/structure/B14059829.png)
